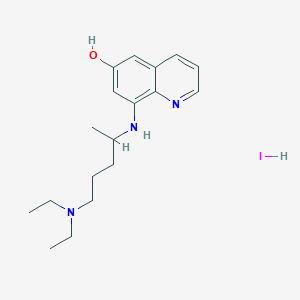
8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol is a synthetic compound belonging to the class of quinolinamines. Quinolinamines are known for their broad-spectrum biological activities, including antimalarial, antileishmanial, and antimicrobial properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol typically involves multiple steps. One common method includes the alkylation of 8-nitroquinoline derivatives followed by reduction and subsequent functional group modifications . The reaction conditions often involve the use of catalysts such as silver or palladium, and reagents like ammonium persulfate in solvents such as acetonitrile and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield various amine derivatives .
科学的研究の応用
8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antimalarial, antileishmanial, and antimicrobial agent.
作用機序
The mechanism of action of 8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the parasite’s ability to metabolize and replicate within the host . The exact molecular pathways and targets are still under investigation, but it is known to affect the exo-erythrocytic stages of the malaria parasite .
類似化合物との比較
Similar Compounds
Primaquine: Another 8-aminoquinoline with antimalarial activity.
Tafenoquine: A longer-acting analog of primaquine with similar uses.
Uniqueness
8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and biological activities compared to other quinolinamines . Its potential broad-spectrum activity against various pathogens makes it a promising candidate for further research and development.
特性
CAS番号 |
7402-31-5 |
|---|---|
分子式 |
C18H28IN3O |
分子量 |
429.3 g/mol |
IUPAC名 |
8-[5-(diethylamino)pentan-2-ylamino]quinolin-6-ol;hydroiodide |
InChI |
InChI=1S/C18H27N3O.HI/c1-4-21(5-2)11-7-8-14(3)20-17-13-16(22)12-15-9-6-10-19-18(15)17;/h6,9-10,12-14,20,22H,4-5,7-8,11H2,1-3H3;1H |
InChIキー |
RRCPVVKGUGREIS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)O)C=CC=N2.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


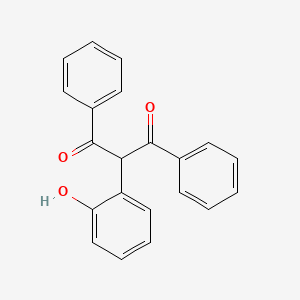
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)

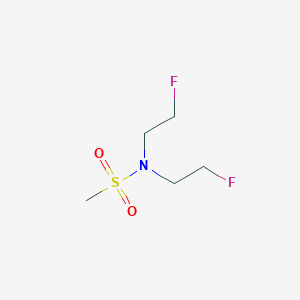
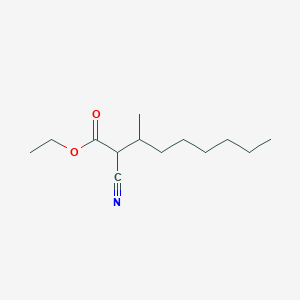
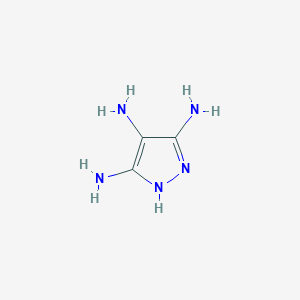
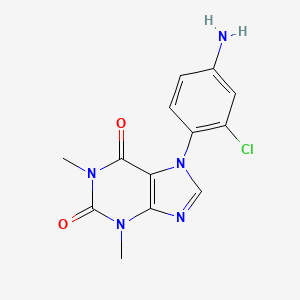
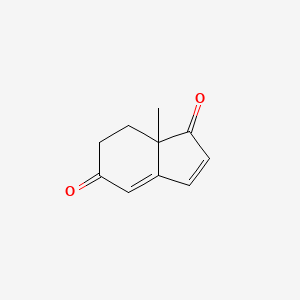
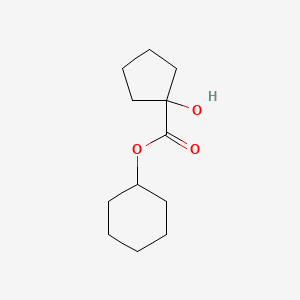
![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)
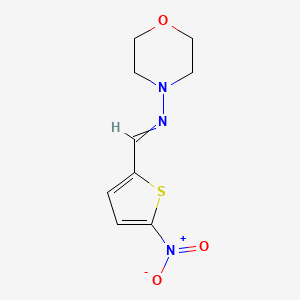

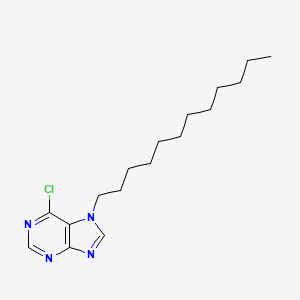
![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
